5-Aminomethyl-3-isopropylisoxazole TFA salt

Description

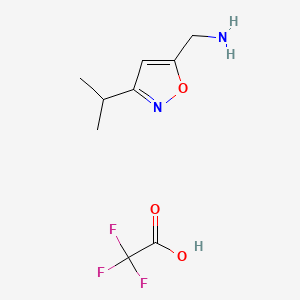

5-Aminomethyl-3-isopropylisoxazole TFA salt is a synthetic organic compound featuring a substituted isoxazole core. The molecule comprises an aminomethyl group at position 5 and an isopropyl group at position 3 of the heterocyclic ring. The trifluoroacetic acid (TFA) salt form enhances its solubility in polar solvents, a critical feature for applications in pharmaceuticals or chemical synthesis.

Properties

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.C2HF3O2/c1-5(2)7-3-6(4-8)10-9-7;3-2(4,5)1(6)7/h3,5H,4,8H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTUDSFODWLYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by copper (I) or ruthenium (II) to yield the isoxazole ring . The reaction conditions often include moderate temperatures and the use of solvents like methanol or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 5-Aminomethyl-3-isopropylisoxazole TFA salt may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-3-isopropylisoxazole TFA salt can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Isoxazolines.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Aminomethyl-3-isopropylisoxazole TFA salt has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3-isopropylisoxazole TFA salt involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

- Substituent Impact: The aminomethyl group (vs. a simple amino group in 3-amino-5-methylisoxazole) may improve hydrogen-bonding capacity, influencing solubility or receptor binding in biological systems.

Physicochemical Properties

While direct data on the TFA salt’s critical micelle concentration (CMC) or partition coefficients are unavailable, comparisons with structurally related compounds provide insights:

- Solubility: The TFA salt form likely increases aqueous solubility compared to non-salt analogs like 3-amino-5-methylisoxazole. This is critical for pharmaceutical formulations requiring high bioavailability.

- Surfactant Potential: Quaternary ammonium compounds (e.g., BAC-C12) exhibit well-characterized CMC values (3.7–8.3 mM) due to their amphiphilic nature . However, the target compound’s isoxazole core and aminomethyl group may reduce surfactant activity unless modified with long alkyl chains.

Limitations in Current Data

No direct studies on the TFA salt’s biological activity, toxicity, or environmental persistence were identified in the evidence. This contrasts with quaternary ammonium compounds, which have extensive ecotoxicological data .

Biological Activity

5-Aminomethyl-3-isopropylisoxazole TFA salt is a chemical compound recognized for its potential biological activity, particularly in the field of neuroscience. This article explores its biological properties, mechanisms of action, and applications in research and therapeutic contexts.

Chemical Structure and Properties

The molecular formula of 5-Aminomethyl-3-isopropylisoxazole TFA salt is with a molecular weight of approximately 248.21 g/mol. The compound features an isoxazole ring, which contributes to its biochemical interactions. The trifluoroacetate (TFA) salt form enhances solubility and stability, making it suitable for various laboratory applications.

Preliminary studies suggest that 5-Aminomethyl-3-isopropylisoxazole TFA salt interacts with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate pathways. This interaction may influence synaptic transmission and neuronal excitability, indicating potential therapeutic applications for neurological disorders.

Interaction with Receptors

Research indicates that this compound may bind to specific neurotransmitter receptors. The binding affinity and activity at these receptors are crucial for understanding its pharmacological effects. Initial findings point towards its role in modulating neurotransmitter release and receptor activation, which could lead to therapeutic strategies for conditions like anxiety and depression.

Biological Activity

The biological activity of 5-Aminomethyl-3-isopropylisoxazole TFA salt has been assessed through various studies:

- Neuroscience Applications : The compound has been investigated for its effects on neuronal cultures, showing promise in modulating GABAergic and glutamatergic signaling pathways.

- Pharmacological Studies : In vitro studies have demonstrated its potential as a biochemical probe to study specific biological pathways, enhancing the understanding of neurological mechanisms .

- Therapeutic Potential : Given its ability to influence neurotransmitter systems, further research is warranted to explore its efficacy in treating neurological disorders.

Case Studies

Several case studies highlight the biological activity of 5-Aminomethyl-3-isopropylisoxazole TFA salt:

- Study on GABA Modulation : A study conducted on animal models indicated that administration of the compound resulted in increased GABAergic transmission, suggesting potential anxiolytic effects.

- Glutamate Pathway Investigation : Research focusing on glutamate receptor interactions revealed that the compound could inhibit excessive glutamate release, which is often implicated in neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of 5-Aminomethyl-3-isopropylisoxazole TFA salt, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Isopropylisoxazole | Isoxazole ring, no amino group | Primarily used as a solvent or reagent |

| 5-Amino-2-methylisoxazole | Isoxazole ring with an additional methyl group | Different biological activity profiles |

| 4-Aminobenzylisoxazole | Isoxazole ring with an amino group on benzene | Different substitution pattern affects pharmacology |

The distinct combination of functional groups in 5-Aminomethyl-3-isopropylisoxazole TFA salt may confer unique biological activities not observed in other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.